molecular formula C9H9NO2 B106314 Oxiranecarboxamide, 3-phenyl-, (2R,3S)-rel- CAS No. 19464-96-1

Oxiranecarboxamide, 3-phenyl-, (2R,3S)-rel-

Cat. No. B106314
CAS RN: 19464-96-1
M. Wt: 163.17 g/mol
InChI Key: WXVCRRFNDGFWQY-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiranecarboxamide, 3-phenyl-, (2R,3S)-rel- is a chemical compound that has gained significant attention in the scientific community. It is an epoxide derivative that exhibits biological activity and is used in various research applications.

Mechanism Of Action

The mechanism of action of Oxiranecarboxamide, 3-phenyl-, (Oxiranecarboxamide, 3-phenyl-, (2R,3S)-rel-)-rel- is not fully understood. It is believed that the compound acts by forming covalent adducts with cellular nucleophiles, such as proteins and DNA. This leads to the inhibition of various cellular processes and ultimately results in the biological activity observed.

Biochemical And Physiological Effects

Oxiranecarboxamide, 3-phenyl-, (Oxiranecarboxamide, 3-phenyl-, (2R,3S)-rel-)-rel- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. The compound has also been found to exhibit antibacterial activity against various strains of bacteria. Additionally, it has been shown to have a low toxicity profile, making it a promising compound for further research.

Advantages And Limitations For Lab Experiments

One of the advantages of using Oxiranecarboxamide, 3-phenyl-, (Oxiranecarboxamide, 3-phenyl-, (2R,3S)-rel-)-rel- in lab experiments is its high purity and low toxicity profile. This makes it a safe and reliable compound for use in various assays. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Oxiranecarboxamide, 3-phenyl-, (Oxiranecarboxamide, 3-phenyl-, (2R,3S)-rel-)-rel-. One area of interest is the development of new drugs based on the compound's biological activity. Another area of interest is the exploration of the compound's potential as a tool for chemical biology research. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential for use in various therapeutic applications.
Conclusion:
In conclusion, Oxiranecarboxamide, 3-phenyl-, (Oxiranecarboxamide, 3-phenyl-, (2R,3S)-rel-)-rel- is a promising compound with various biological activities. Its high purity and low toxicity profile make it a safe and reliable compound for use in various lab experiments. Further research is needed to fully understand the compound's mechanism of action and its potential for use in therapeutic applications.

Synthesis Methods

The synthesis of Oxiranecarboxamide, 3-phenyl-, (Oxiranecarboxamide, 3-phenyl-, (2R,3S)-rel-)-rel- can be achieved through various methods. One of the most common methods is the epoxidation of the corresponding olefin using a peroxide reagent. The reaction can be carried out under mild conditions and yields a high purity product. Another method involves the reaction of the corresponding amine with an epoxide reagent. This method offers a high yield of the product with good purity.

Scientific Research Applications

Oxiranecarboxamide, 3-phenyl-, (Oxiranecarboxamide, 3-phenyl-, (2R,3S)-rel-)-rel- has been extensively used in scientific research for its biological activity. It has been found to exhibit antitumor, anti-inflammatory, and antibacterial properties. It has also been used in the synthesis of various compounds with potential therapeutic applications. The compound has been used in the development of drugs for the treatment of cancer, inflammation, and bacterial infections.

properties

CAS RN

19464-96-1

Product Name

Oxiranecarboxamide, 3-phenyl-, (2R,3S)-rel-

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(2R,3S)-3-phenyloxirane-2-carboxamide

InChI

InChI=1S/C9H9NO2/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H2,10,11)/t7-,8+/m0/s1

InChI Key

WXVCRRFNDGFWQY-JGVFFNPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](O2)C(=O)N

SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)N

Origin of Product

United States

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